molecular formula C9H11NO3 B016309 Methyl 4-amino-2-methoxybenzoate CAS No. 27492-84-8

Methyl 4-amino-2-methoxybenzoate

Cat. No. B016309
M. Wt: 181.19 g/mol
InChI Key: YUPQMVSYNJQULF-UHFFFAOYSA-N
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Patent
US09439890B2

Procedure details

The title compound was prepared according to the procedure described in step-2 of Intermediate-7 by using methyl 4-amino-2-methoxybenzoate (10.0 g, 0.055 mol), stannous chloride (31.00 g, 0.138 mmol), sodium nitrite (4.57 g, 0.066 mmol), 6 N HCl (200 mL) and water (100 mL) to afford 14.0 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 3.73 (s, 3H), 3.80 (s, 3H), 6.51 (d, J=8.4 Hz, 1H), 6.69 (s, 1H), 7.68 (d, J=8.4 Hz, 1H), 8.75 (br s, 1H), 10.28 (br hump, 2H); MS (m/z): 197.01 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
31 g
Type
reactant
Reaction Step Two
Quantity
4.57 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.[N:14]([O-])=O.[Na+].Cl>O>[NH:1]([C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1)[NH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)OC)C=C1)OC
Step Two
Name
stannous chloride
Quantity
31 g
Type
reactant
Smiles
Step Three
Name
Quantity
4.57 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=CC(=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 108113%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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